
Oxirane, 2,3-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,3-bis(1-methylethyl)-, also known as 2,3-diisopropyloxirane, is an organic compound with the molecular formula C8H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two isopropyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-bis(1-methylethyl)- can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2,3-dimethyl-2-butene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield Oxirane, 2,3-bis(1-methylethyl)- under mild conditions .
Industrial Production Methods
In industrial settings, the production of Oxirane, 2,3-bis(1-methylethyl)- often involves the use of large-scale epoxidation processes. These processes typically employ catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can vary depending on the specific requirements of the production facility .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2,3-bis(1-methylethyl)- undergoes various chemical reactions, including:
Ring-Opening Reactions: This compound can undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and carboxylic acids.
Reduction: Reduction of the oxirane ring can yield diols, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Peracids like MCPBA are frequently employed for the epoxidation of alkenes.
Reducing Agents: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the oxirane ring.
Major Products
β-Hydroxy Compounds: Formed through nucleophilic ring-opening reactions.
Carbonyl Compounds: Resulting from oxidative cleavage of the oxirane ring.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2,3-bis(1-methylethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Oxirane, 2,3-bis(1-methylethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, leading to the formation of a β-hydroxy compound . The presence of isopropyl groups can influence the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, 2-methyl-3-(1-methylethyl)-: This compound has a similar structure but with a methyl group instead of an isopropyl group.
Oxirane, 2-methyl-2-(1-methylethyl)-: Another similar compound with a different substitution pattern on the oxirane ring.
Uniqueness
Oxirane, 2,3-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups, which can significantly affect its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
343268-81-5 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
IKASFLJHSHDRIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(O1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
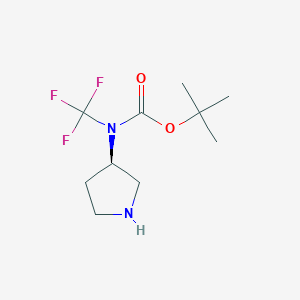
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)


![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
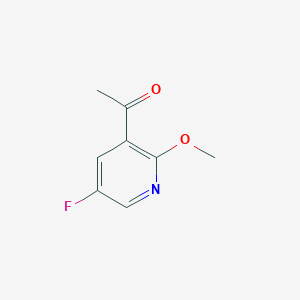
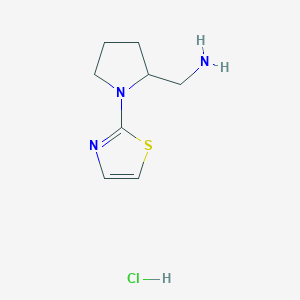

![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
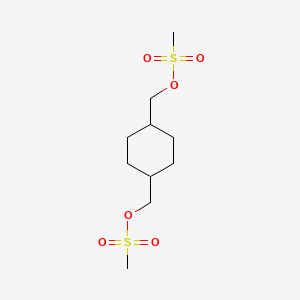
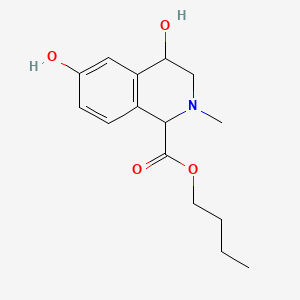

![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
